

2,4-Dimethyl-1,4-pentadiene molecular weight and formula

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Compound of Interest

Compound Name: 2,4-Dimethyl-1,4-pentadiene

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Technical Whitepaper: 2,4-Dimethyl-1,4-pentadiene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a concise technical overview of **2,4-Dimethyl-1,4-pentadiene**, a non-conjugated diene. Key physicochemical properties, including molecular formula and weight, are presented. Furthermore, this guide outlines common experimental protocols for the characterization and analysis of this compound, with a focus on spectroscopic techniques. The information is intended to serve as a foundational resource for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

2,4-Dimethyl-1,4-pentadiene is a hydrocarbon featuring two double bonds separated by a methylene group. Its fundamental properties are crucial for its application in various chemical syntheses and for its characterization.

Quantitative Data Summary

The core quantitative data for **2,4-Dimethyl-1,4-pentadiene** are summarized in the table below for ease of reference.

Property	Value	Citation
Molecular Formula	C ₇ H ₁₂	[1][2][3][4]
Molecular Weight	96.17 g/mol	[1]
Monoisotopic Mass	96.093900383 Da	[1][2]
CAS Registry Number	4161-65-3	[1][3][4]

Experimental Protocols

The structural elucidation and purity assessment of **2,4-Dimethyl-1,4-pentadiene** are commonly achieved through standard analytical techniques. Below are outlines of typical experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of **2,4-Dimethyl-1,4-pentadiene** by identifying the different types of protons and carbons in the molecule.

¹H NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve a small amount of **2,4-Dimethyl-1,4-pentadiene** in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).
- Data Acquisition: Obtain a standard proton spectrum.
- Expected Signals: Due to the molecule's symmetry, three distinct signals are expected in the ¹H NMR spectrum:
 - A singlet corresponding to the six protons of the two methyl groups.
 - A singlet corresponding to the two protons of the central methylene group.
 - A singlet corresponding to the four protons of the two terminal vinylidene groups.

^{13}C NMR Spectroscopy Protocol:

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrumentation: Acquire the spectrum on the same NMR spectrometer.
- Data Acquisition: Obtain a proton-decoupled ^{13}C spectrum.
- Expected Signals: The spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common method for separating **2,4-Dimethyl-1,4-pentadiene** from a mixture and confirming its molecular weight and fragmentation pattern.

GC-MS Analysis Protocol:

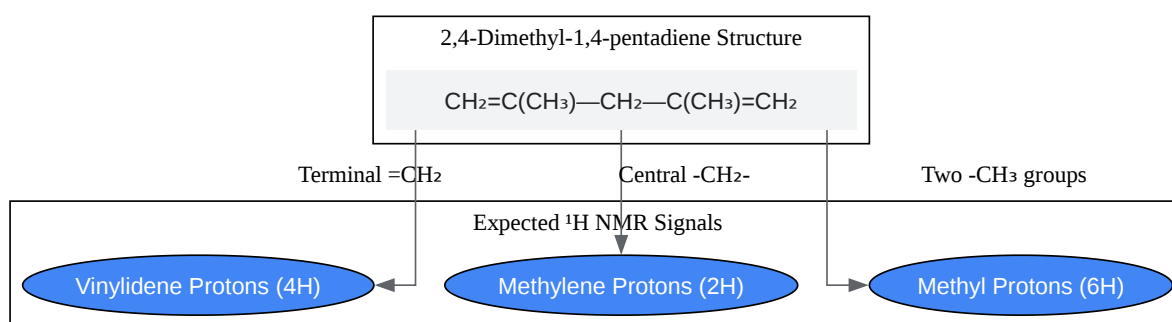
- Sample Preparation: Dilute the sample containing **2,4-Dimethyl-1,4-pentadiene** in a volatile organic solvent (e.g., hexane or dichloromethane).
- Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., based on dimethylpolysiloxane) is often suitable for hydrocarbon analysis.
- GC Method:
 - Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
 - Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature to ensure separation from other components.
 - Carrier Gas: Use an inert gas such as helium or hydrogen.
- MS Method:
 - Ionization: Use electron ionization (EI) at 70 eV.

- Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 35-200).
- Data Analysis: The resulting chromatogram will show a peak at a specific retention time for **2,4-Dimethyl-1,4-pentadiene**. The mass spectrum for this peak will show the molecular ion (M^+) and characteristic fragmentation patterns that can be used for identification.

Logical Relationships and Workflows

Molecular Structure and Spectroscopic Correlation

The following diagram illustrates the relationship between the chemical structure of **2,4-Dimethyl-1,4-pentadiene** and its expected ^1H NMR signals.

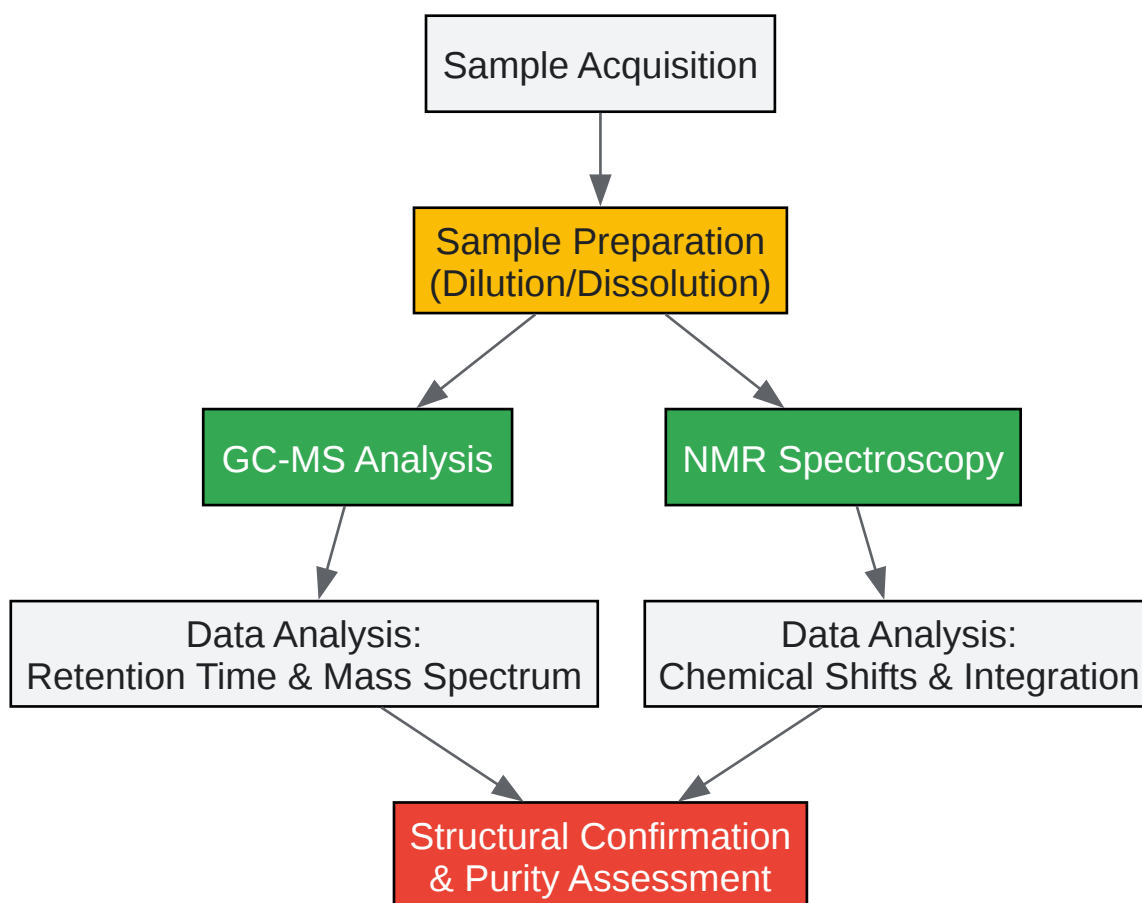


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Caption: Correlation of molecular structure to ^1H NMR signals.

General Analytical Workflow

The diagram below outlines a typical workflow for the identification and characterization of **2,4-Dimethyl-1,4-pentadiene** in a sample.



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Caption: Analytical workflow for compound characterization.

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